2,4,4-Trimethyl-1-hexene
Overview
Description
2,4,4-Trimethyl-1-hexene: is an organic compound with the molecular formula C9H18 . It is a colorless liquid with a strong odor and is known for its low toxicity. This compound is often used as an intermediate in organic synthesis and has various applications in different fields .
Mechanism of Action
Target of Action
2,4,4-Trimethyl-1-hexene is primarily used as a catalyst or intermediate in synthesis . .
Mode of Action
It is known to be used as a catalyst or intermediate in chemical reactions , suggesting that it may interact with other compounds to facilitate chemical transformations.
Biochemical Pathways
As an intermediate or catalyst, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Pharmacokinetics
Given its use as a catalyst or intermediate in synthesis , it is likely that these properties would vary significantly depending on the specific context and conditions of its use.
Result of Action
As a catalyst or intermediate, its primary role is likely to facilitate chemical reactions rather than to exert direct effects on cells or molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used in a well-ventilated area and kept away from open flames . It is also important to note that this compound can cause skin and eye irritation, and inhalation of its vapors should be avoided .
Biochemical Analysis
Biochemical Properties
It is known that it has a Log Kow (KOWWIN v1.67 estimate) of 4.57, indicating that it is more likely to be found in organic phases than in water . This property could potentially influence its interactions with biomolecules, such as enzymes and proteins, within the cell.
Molecular Mechanism
It is possible that it could interact with biomolecules through hydrophobic interactions due to its lipophilic nature
Temporal Effects in Laboratory Settings
It has been reported that it has a boiling point of 111.75°C and a melting point of -71.84°C . It also has a vapor pressure of 26.6 mm Hg at 25°C , indicating that it can readily evaporate under normal atmospheric conditions.
Transport and Distribution
Its lipophilic nature suggests that it could potentially diffuse across cellular membranes
Subcellular Localization
Given its lipophilic nature, it could potentially localize to lipid-rich areas of the cell, such as the plasma membrane or endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-1-hexene can be synthesized through the reaction of isobutyraldehyde with isooctene in the presence of a catalyst . The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethyl-1-hexene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Scientific Research Applications
2,4,4-Trimethyl-1-hexene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
- 4-Methyl-1-hexene
- 2-Heptyne
- 3,4-Dimethyl-1-pentyne
- Hexane
- 3-Methylpentane
- Cis-3-hexene
- 4-Methyl-1-pentene
- 3-Hexyne
- 4-Methyl-2-pentyne
Comparison: 2,4,4-Trimethyl-1-hexene is unique due to its specific structure, which includes three methyl groups attached to the hexene backbone. This structural feature imparts distinct chemical properties, such as its reactivity and stability, making it different from other similar compounds .
Properties
IUPAC Name |
2,4,4-trimethylhex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h2,6-7H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVJWFFVHGHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199196 | |
Record name | 2,4,4-Trimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51174-12-0 | |
Record name | 2,4,4-Trimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051174120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,4-Trimethyl-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4-Trimethyl-1-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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